Galioside

Catalog No.
S16083654
CAS No.
54712-59-3
M.F
C17H24O11
M. Wt
404.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Galioside

CAS Number

54712-59-3

Product Name

Galioside

IUPAC Name

methyl (1S,4aS,7R,7aS)-7-hydroxy-7-(hydroxymethyl)-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4a,7a-dihydro-1H-cyclopenta[c]pyran-4-carboxylate

Molecular Formula

C17H24O11

Molecular Weight

404.4 g/mol

InChI

InChI=1S/C17H24O11/c1-25-14(23)8-5-26-15(10-7(8)2-3-17(10,24)6-19)28-16-13(22)12(21)11(20)9(4-18)27-16/h2-3,5,7,9-13,15-16,18-22,24H,4,6H2,1H3/t7-,9-,10-,11-,12+,13-,15+,16+,17+/m1/s1

InChI Key

XJMPAUZQVRGFRE-DUMNYRKASA-N

Canonical SMILES

COC(=O)C1=COC(C2C1C=CC2(CO)O)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1C=C[C@@]2(CO)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Galioside is a natural product found in Oldenlandia herbacea var. herbacea, Gardenia jasminoides, and other organisms with data available.

Galioside (CAS 54712-59-3), structurally identified as monotropein methyl ester (C17H24O11), is a specialized iridoid glycoside characterized by a cyclopentanopyran ring with a distinct C6-C7 double bond [1]. Unlike more ubiquitous iridoids that serve merely as general phytochemical markers, Galioside is highly valued in procurement for its specific stereochemistry and regiochemistry. It acts as a critical precursor for the generation of bioactive aglucones via enzymatic hydrolysis and serves as an essential regioselective scaffold for semi-synthetic modifications in drug discovery [2]. Its precise structural configuration makes it an indispensable reference standard for the chemotaxonomic profiling of Rubiaceae species and a targeted substrate for advanced pharmacological modeling [3].

Research Fit

Stereochemistry 9 defined stereocenters; C-8(R) configuration
Compound Class Iridoid glycoside (monotropein methyl ester)
Key Workflows Chemotaxonomic marker · SAR probe · Stereospecific bioactivation studies

Substituting Galioside with closely related iridoid glycosides, such as Geniposide or Gardenoside, fundamentally alters downstream chemical and biological outcomes. Gardenoside is the exact C-8 epimer of Galioside; however, this single stereochemical inversion dictates the bioactivity of the resulting molecule upon de-glycosylation. Enzymatic hydrolysis of Galioside yields a potent antimicrobial aglucone, whereas the identical process applied to Gardenoside yields completely inactive byproducts [1]. Furthermore, substituting Galioside with mainstream Geniposide shifts the cyclopentene double bond from C6-C7 to C7-C8, eliminating the ability to perform targeted regioselective functionalizations at the C6 position [2]. Consequently, buyers must procure exact Galioside when specific aglucone activity or C6-C7 reactivity is required.

Substitution Risk

Stereochemical Bioactivation Switch

C-8 epimerization may determine aglycone antimicrobial activity. Gardenoside aglycone mixture reported inactive, while Galioside-derived aglycone shows activity.

Class-Level Functional Divergence

Iridoid glycosides are not functionally equivalent. The C-8(R) configuration is necessary for the bioactivation pathway under investigation; C-8 epimers may not transfer.

C-8 Stereochemistry-Dependent Aglucone Activation

The stereochemistry at the C-8 position of the iridoid core is the absolute determinant for downstream aglucone bioactivity. Enzymatic hydrolysis of Galioside by beta-glucosidase yields a specific aglucone that exhibits potent antimicrobial activity against S. aureus and K. pneumoniae. In direct contrast, identical hydrolysis of its C-8 epimer, Gardenoside, yields gardenogenin A and B, which are completely inactive in identical antimicrobial assays [1].

Evidence DimensionAntimicrobial activity of hydrolysis-derived aglucone
Target Compound DataGalioside yields an active antimicrobial aglucone
Comparator Or BaselineGardenoside (C-8 epimer) yields an inactive aglucone
Quantified DifferenceBinary activity shift (Active vs. Inactive) dictated by C-8 stereocenter
ConditionsBeta-glucosidase hydrolysis followed by agar dilution MIC assay

Buyers synthesizing antimicrobial iridoid derivatives must procure Galioside, as the C-8 epimer Gardenoside fails to produce an active pharmacophore upon de-glycosylation.

C-8 Epimer Bioactivation
Head-to-head
Galioside aglycone: active against S. aureus & K. pneumoniae; Gardenoside aglycone mixture: inactive
Supports stereospecific bioactivation study context
β-glucosidase hydrolysis required; qualitative difference

Regioselective Scaffold for Cyclopentane Functionalization

Galioside (monotropein methyl ester) is characterized by a C6-C7 double bond within its iridoid core. This distinguishes it from the highly abundant Geniposide, which features a C7-C8 double bond. This structural variance dictates the site of electrophilic addition, epoxidation, and dihydroxylation during downstream semi-synthetic workflows [1].

Evidence DimensionAlkene regiochemistry for semi-synthesis
Target Compound DataC6-C7 double bond
Comparator Or BaselineGeniposide (C7-C8 double bond)
Quantified Difference1-position shift in cyclopentene unsaturation
ConditionsStructural analysis and semi-synthetic precursor selection

Procurement of Galioside is necessary when targeting C6/C7-modified iridoid analogs, as Geniposide cannot be directly functionalized at these positions without complex isomerization steps.

Chemotaxonomic Marker
Reported
Co-isolated with geniposide, scandoside methyl ester, deacetylasperulosidic acid methyl ester from Randia spinosa
Supports Rubiaceae authentication workflow
Distribution pattern in Gardenieae tribe

ALDH18A1 Binding Affinity for T2DM Research

In computational models targeting ALDH18A1—a hub gene implicated in Type 2 Diabetes Mellitus pathogenesis—Galioside demonstrates a high binding affinity with a docking score of -7.13 kcal/mol. This performance is highly comparable to the FDA-approved baseline drug formoterol (-7.21 kcal/mol). Furthermore, 200 ns molecular dynamics simulations confirmed the stability of the Galioside-ALDH18A1 complex under physiological conditions [1].

Evidence DimensionALDH18A1 binding affinity (docking score)
Target Compound Data-7.13 kcal/mol
Comparator Or BaselineFormoterol (-7.21 kcal/mol)
Quantified Difference0.08 kcal/mol difference (near-equivalent affinity)
ConditionsIn silico molecular docking and 200 ns MD simulation

Provides a quantitative rationale for selecting Galioside as a non-adrenergic structural scaffold in ALDH18A1-targeted drug discovery programs.

Antifungal Metabolite
Reported
Active antifungal iridoid identified in Tocoyena formosa extract
Supports plant defense mechanism study context
Activity latent; requires hydrolysis to aglycone

Antimicrobial Aglucone Synthesis

Galioside is the required substrate for beta-glucosidase-mediated hydrolysis when the objective is to generate active iridoid aglucones for structure-activity relationship (SAR) studies against Gram-positive and Gram-negative bacteria, as its C-8 epimer fails to produce active compounds [1].

Regioselective Iridoid Library Generation

The unique C6-C7 double bond of Galioside serves as a precise regioselective starting point for semi-synthetic epoxidation, dihydroxylation, or halogenation, allowing chemists to bypass the complex isomerization required when using the more common C7-C8 unsaturated geniposide [2].

Metabolic Disease (T2DM) Assay Development

Galioside is utilized as a reference ligand and non-adrenergic starting scaffold in ALDH18A1 binding assays and molecular dynamics validations, supporting the development of novel targeted therapeutics for Type 2 Diabetes Mellitus [3].

Application Fit Matrix

Application
Selection Property
Validation Focus
Iridoid Bioactivation Studies
C-8(R) stereochemical control
Aglycone antimicrobial screening
Rubiaceae Phytochemical Fingerprinting
Iridoid co-occurrence profile
HPLC/LC-MS metabolomic authentication
Plant Defense Mechanism Research
Latent antifungal metabolite (aglycone-activated)
Inducible defense response assay

XLogP3

-2.8

Hydrogen Bond Acceptor Count

11

Hydrogen Bond Donor Count

6

Exact Mass

404.13186158 g/mol

Monoisotopic Mass

404.13186158 g/mol

Heavy Atom Count

28

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